N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide

Description

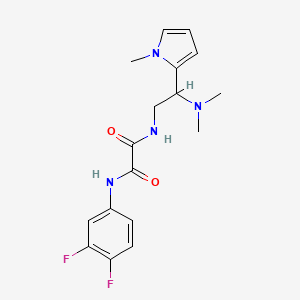

N1-(3,4-Difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-carbamoylglycine) core flanked by two distinct substituents:

- N1 substituent: A 3,4-difluorophenyl group, which introduces electronegative fluorine atoms at the meta and para positions of the benzene ring. This modification enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

- N2 substituent: A 2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl group, combining a tertiary amine (dimethylamino) with a methylated pyrrole heterocycle. This moiety may influence receptor binding affinity and solubility due to its polar and aromatic properties .

Properties

IUPAC Name |

N'-(3,4-difluorophenyl)-N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F2N4O2/c1-22(2)15(14-5-4-8-23(14)3)10-20-16(24)17(25)21-11-6-7-12(18)13(19)9-11/h4-9,15H,10H2,1-3H3,(H,20,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOZINJANYZBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a difluorophenyl group, a dimethylamino group, and an oxalamide moiety, which are known to influence its interaction with biological systems.

- IUPAC Name : N'-(3,4-difluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]oxamide

- Molecular Formula : C16H20F2N2O4

- Molecular Weight : 342.33 g/mol

Structure

The compound's structure can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of functional groups that can participate in hydrogen bonding and hydrophobic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Potential mechanisms include:

- Protein Binding : The compound may bind to proteins or enzymes, altering their activity.

- Signal Transduction Modulation : It could modulate signaling pathways that are critical in cellular responses.

Biological Assays and Findings

Research into the biological activity of this compound has revealed several interesting findings:

- Anticancer Activity : Preliminary studies suggest that derivatives of oxalamide compounds exhibit anticancer properties. For instance, compounds similar in structure have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Neuroprotective Effects : Some studies have indicated that compounds with a similar structural motif may have neuroprotective effects, potentially through the modulation of neurotransmitter levels such as GABA .

- Anticonvulsant Properties : Related compounds have demonstrated anticonvulsant activity in animal models, suggesting that this compound may also possess similar properties .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various oxalamides, it was found that certain derivatives significantly inhibited the growth of breast cancer cell lines. The mechanism involved the induction of apoptosis as evidenced by increased levels of caspase 3 activity .

Case Study 2: Neuroprotective Study

A neuroprotective study involving similar compounds showed that they could elevate GABA levels in the brain, which is crucial for seizure control. The study indicated that these compounds could be developed as potential treatments for epilepsy .

Data Table of Biological Activities

Scientific Research Applications

The compound N1-(3,4-difluorophenyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide is a synthetic organic molecule with potential applications in medicinal chemistry and biological research. This article explores its scientific research applications, focusing on its structural features, biological activity, and potential therapeutic uses.

Structural Characteristics

The compound features a complex structure that includes:

- A difluorophenyl group : This moiety can enhance the compound's lipophilicity and bioavailability.

- A dimethylamino group : This functional group may contribute to the compound's pharmacological activity.

- An oxalamide moiety : This part of the structure is often associated with biological activity, particularly in drug development.

The molecular formula of this compound is , with a molecular weight of approximately 398.4 g/mol.

Medicinal Chemistry

- Anticancer Activity : Compounds with similar structural features have shown promise in cancer therapy. The presence of fluorine atoms can enhance the binding affinity to biological targets, potentially leading to improved anticancer agents.

- Neuropharmacology : The dimethylamino group suggests potential applications in treating neurological disorders. Similar compounds have been investigated for their effects on neurotransmitter systems, which could lead to treatments for conditions like depression or anxiety.

- Antimicrobial Properties : There is a growing interest in oxalamide derivatives for their antimicrobial activity. Research into this compound could explore its efficacy against various pathogens.

Biological Research

- Interaction Studies : Understanding how this compound interacts with specific biological targets is crucial. Interaction studies can elucidate its mechanism of action and therapeutic potential.

- Pharmacokinetics and Toxicology : Investigating the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) will be essential for assessing its viability as a drug candidate. Toxicological studies are also necessary to ensure safety for potential clinical use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key oxalamide derivatives and their properties:

Key Comparisons

Substituent Effects on Bioactivity: Fluorine vs. Methoxy Groups: The 3,4-difluorophenyl group in the target compound likely increases metabolic resistance compared to methoxy-substituted analogs like S334. Pyrrole vs. Pyridine: The 1-methylpyrrole in the target compound may enhance aromatic interactions with taste receptors (e.g., TAS1R1/TAS1R3) compared to pyridine-containing S336, though pyridine’s basicity improves water solubility .

Toxicological Profiles: S336 and related dimethoxybenzyl oxalamides exhibit low toxicity (NOEL = 100 mg/kg/day) due to rapid elimination and minimal bioaccumulation .

Metabolic Pathways: S336 undergoes hydrolysis of the oxalamide bond and glucuronidation , whereas the target compound’s fluorinated aromatic ring may shift metabolism toward hydroxylation of the pyrrole or dimethylamino group .

Regulatory and Industrial Applications: S336 is widely used in sauces, snacks, and frozen foods to replace monosodium glutamate (MSG) . The target compound’s structural novelty may position it as a next-generation flavor modulator, but regulatory approval would require extensive safety data comparable to S336’s dossier .

Q & A

Q. What are the key structural features of this compound that influence its reactivity in synthetic pathways?

The compound’s reactivity is determined by its oxalamide backbone, 3,4-difluorophenyl group (electron-withdrawing), and the dimethylamino-pyrrole moiety (electron-donating). Substituent effects can be analyzed using nuclear magnetic resonance (NMR) to track electronic environments and X-ray crystallography to confirm spatial arrangements. Computational modeling (e.g., density functional theory) can predict charge distribution and reactive sites .

Q. Which spectroscopic methods are most reliable for characterizing the stereochemistry of this compound?

Circular dichroism (CD) spectroscopy is critical for chiral analysis, while 2D NMR techniques (e.g., NOESY) resolve spatial proximity of protons. High-resolution mass spectrometry (HRMS) confirms molecular integrity. Cross-referencing with structurally analogous oxalamides (e.g., N1-cyclopentyl-N2-(1-isobutyryl-tetrahydroquinolinyl)oxalamide) helps validate spectral assignments .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield while minimizing by-products in multi-step synthesis?

Design of Experiments (DoE) approaches can systematically vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, coupling the difluorophenyl moiety with the pyrrole-ethylamine fragment may require palladium-catalyzed cross-coupling under inert conditions. By-products (e.g., unreacted intermediates) can be mitigated via membrane separation technologies (e.g., nanofiltration) .

Q. What strategies resolve contradictions between computational predictions and experimental data on the compound’s binding affinity?

Discrepancies may arise from force field inaccuracies or solvation effects. Validate docking simulations (e.g., AutoDock Vina) with isothermal titration calorimetry (ITC) to measure binding thermodynamics. If contradictions persist, re-evaluate protonation states using pH-dependent molecular dynamics or crystallize the compound-target complex for structural validation .

Q. How can the compound’s stability under varying pH conditions be systematically evaluated for biological assays?

Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–10) at 37°C. Monitor degradation via high-performance liquid chromatography (HPLC) and identify breakdown products using liquid chromatography–mass spectrometry (LC-MS). Compare results with structurally similar compounds (e.g., N1-(3-acetamidophenyl)-N2-(dimethylaminopropyl)oxalamide) to isolate instability mechanisms .

Data Analysis and Theoretical Integration

Q. How can researchers integrate this compound’s activity data into broader pharmacological frameworks?

Map its interactions (e.g., kinase inhibition) to established signaling pathways using pathway analysis tools (e.g., KEGG, Reactome). Compare its efficacy against known inhibitors (e.g., pyridin-2-one derivatives) to identify structure-activity relationships (SAR). Theoretical frameworks like the Efficiency Pyramid can prioritize stakeholder-relevant endpoints (e.g., selectivity over toxicity) .

Q. What experimental designs are suitable for studying the compound’s membrane permeability in vitro?

Use parallel artificial membrane permeability assays (PAMPA) to predict passive diffusion. For active transport, employ Caco-2 cell monolayers and quantify apical-to-basal flux via LC-MS. Control for nonspecific binding by comparing results with reference compounds (e.g., N,N-dimethyl-2-(1-oxidopyridinyl)ethylamine N-oxide) .

Q. Methodological Notes

- Data Integration: Cross-referenced structural analogs () and engineering methodologies () to ensure methodological rigor.

- Theoretical Frameworks: Linked experimental outcomes to stakeholder-driven models () and process control principles ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.